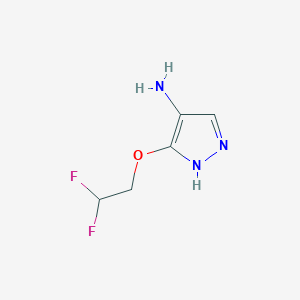

3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-difluoroethoxy)-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2N3O/c6-4(7)2-11-5-3(8)1-9-10-5/h1,4H,2,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPFXUGLQBUKJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Chemical Transformations of 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine

Advanced Retrosynthetic Analysis for 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine Construction

A logical retrosynthetic analysis of this compound suggests several viable disconnection pathways. The primary disconnection targets the pyrazole (B372694) core and its substituents, leading to plausible starting materials.

Route A: Late-stage amination involves disconnecting the C4-amino group, leading to a 4-functionalized pyrazole precursor such as a 4-nitropyrazole (2) . The nitro group is a versatile precursor for an amine via reduction. The 3-(2,2-difluoroethoxy)pyrazole moiety can be further disconnected at the ether linkage, pointing to a 3-hydroxypyrazole (or its tautomeric pyrazolone (B3327878) form) (3) as a key intermediate. This intermediate can be accessed through the classical Knorr pyrazole synthesis from hydrazine (B178648) and a β-ketoester derivative (4) .

Route B: Precursor with difluoroethoxy group disconnects the pyrazole ring of the target molecule (1) directly, suggesting a synthesis from hydrazine and a β-functionalized carbonyl compound already bearing the 2,2-difluoroethoxy group, such as a difluoroethoxylated β-ketonitrile or β-ketoester (5) . This approach hinges on the successful synthesis of the functionalized acyclic precursor.

Route C: Multi-component strategy envisions the convergent assembly of the pyrazole ring from three or more simple starting materials in a one-pot reaction, potentially offering a more streamlined and efficient synthesis.

Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, several contemporary synthetic routes can be proposed for the construction of this compound.

Multi-Component Reactions for Pyrazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple precursors in a single operation. For the synthesis of substituted pyrazoles, a three-component reaction involving a 1,3-dicarbonyl compound, a hydrazine, and a nitrile or aldehyde can be envisioned. While a direct MCR to form this compound is not explicitly reported, analogous syntheses of 5-aminopyrazoles from the reaction of malononitrile, an aldehyde, and a hydrazine are well-documented. nih.govbeilstein-journals.org Adapting this to the target molecule would require a precursor that incorporates the difluoroethoxy moiety.

A plausible three-component strategy could involve the reaction of ethyl 2-cyano-3-(2,2-difluoroethoxy)acrylate, hydrazine, and a suitable fourth component to construct the fully substituted pyrazole ring.

Optimized Conditions for Difluoroethoxy Group Introduction

The introduction of the 2,2-difluoroethoxy group is a critical step in the synthesis. A common and effective method is the O-alkylation of a 3-hydroxypyrazole (pyrazolin-5-one) precursor.

Synthesis of 3-Hydroxypyrazole Precursor: The requisite 3-hydroxypyrazole-4-carboxylate can be synthesized via the condensation of diethyl malonate with hydrazine, followed by cyclization.

O-Alkylation: The 3-hydroxypyrazole can then be O-alkylated using a suitable 2,2-difluoroethylating agent. While various alkylating agents can be used, 2,2-difluoroethyl triflate (CF2HCH2OTf) or 2,2-difluoroethyl tosylate are highly effective due to the good leaving group ability of the triflate or tosylate group. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of the pyrazole.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K2CO3 | Acetonitrile | 80 | Moderate |

| 2 | Cs2CO3 | DMF | 60 | Good |

| 3 | NaH | THF | 0 to rt | High |

This is a representative data table based on analogous O-alkylation reactions.

Chemo- and Regioselective Functionalization Approaches

With the 3-(2,2-difluoroethoxy)pyrazole core in hand, the next crucial step is the introduction of the amino group at the C4 position. A common strategy involves the nitration of the pyrazole ring followed by reduction of the nitro group.

Nitration: The nitration of 3-alkoxypyrazoles typically occurs regioselectively at the 4-position due to the directing effects of the substituents on the pyrazole ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, can be employed. Careful control of the reaction temperature is essential to avoid side reactions.

Reduction of the Nitro Group: The reduction of the 4-nitropyrazole to the corresponding 4-aminopyrazole can be achieved using a variety of reducing agents. Catalytic hydrogenation is a clean and efficient method.

| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) |

| Pd/C | Ethanol (B145695) | 1-5 | 25-50 | High |

| PtO2 | Acetic Acid | 1-5 | 25 | High |

| Raney Ni | Methanol | 1-5 | 25-60 | Good |

| SnCl2·2H2O | Ethanol | N/A | 78 | Good |

| Fe/HCl | Water/Ethanol | N/A | 78 | Moderate |

This is a representative data table based on analogous nitro group reductions.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be integrated into the synthesis of this compound to enhance its environmental sustainability. Key areas for improvement include the use of greener solvents, catalysts, and energy sources.

Aqueous Synthesis: Conducting the pyrazole ring formation or the reduction of the nitro group in water or aqueous ethanol can significantly reduce the use of volatile organic compounds (VOCs). nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter reaction times. nih.govresearchgate.net This can be particularly beneficial for the pyrazole cyclization and O-alkylation steps.

Catalyst Recyclability: Employing heterogeneous catalysts, such as palladium on carbon for hydrogenation, allows for easy separation and recycling of the catalyst, reducing waste and cost. jetir.org

Catalytic Strategies for Efficient this compound Synthesis

Catalysis plays a pivotal role in achieving efficient and selective transformations in the synthesis of the target molecule.

Acid/Base Catalysis in Pyrazole Formation: The Knorr pyrazole synthesis is typically catalyzed by either acid or base. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity.

Transition-Metal Catalysis in Reduction: As mentioned, transition metals like palladium, platinum, and nickel are highly effective catalysts for the reduction of the nitro group to an amine. nih.gov The selection of the catalyst and reaction conditions can be optimized to ensure high chemoselectivity, avoiding the reduction of other functional groups.

Phase-Transfer Catalysis in O-Alkylation: For the O-alkylation step, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt can be employed to facilitate the reaction between the aqueous-soluble pyrazolone salt and the organic-soluble difluoroethylating agent, potentially allowing the use of greener solvent systems.

Functional Group Interconversions of this compound

The strategic modification of functional groups is a cornerstone of modern medicinal and materials chemistry, enabling the fine-tuning of a molecule's physicochemical and biological properties. The compound this compound serves as a versatile scaffold for such modifications, primarily through transformations of its reactive 4-amino group and the acidic N-H proton of the pyrazole ring. The 2,2-difluoroethoxy moiety at the C3 position is generally stable under many synthetic conditions and not typically involved in functional group interconversions. This section details the principal chemical transformations that allow for the derivatization of this key pyrazole intermediate.

Transformations Involving the C4-Amino Group

The primary amino group at the C4 position is nucleophilic and behaves similarly to a typical aromatic amine, making it a prime target for a variety of chemical transformations.

Diazotization and Subsequent Displacement Reactions

One of the most powerful transformations of an aromatic amino group is its conversion to a diazonium salt. The diazotization of this compound can be achieved by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). numberanalytics.comorganic-chemistry.org The resulting pyrazole-4-diazonium salt is a highly valuable intermediate that can be converted into a wide array of other functional groups. researchgate.net

Sandmeyer Reaction: The diazonium group can be replaced by halides or a cyano group in a copper(I)-catalyzed process known as the Sandmeyer reaction. wikipedia.orgnih.govbyjus.com For instance, treating the diazonium salt with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) yields the corresponding 4-chloro- or 4-bromo-pyrazole derivatives. Similarly, the use of copper(I) cyanide (CuCN) introduces a nitrile (cyano) group at the C4 position. These transformations provide a pathway to substitution patterns not easily accessible by other means. organic-chemistry.org The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Azo Coupling: Pyrazole-4-diazonium salts can act as electrophiles in electrophilic aromatic substitution reactions with electron-rich coupling partners, such as phenols, naphthols, or anilines, to form highly colored azo compounds. researchgate.netwikipedia.org This reaction, known as azo coupling, typically occurs at the para-position of the coupling agent. wikipedia.org The reactivity of the pyrazolediazonium salt in these coupling reactions is a key feature of its synthetic utility. researchgate.net These resulting azo dyes have applications in various industries. rsc.org

| Transformation | Reagents & Conditions | Initial Functional Group | Final Functional Group | Product Class |

|---|---|---|---|---|

| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Amine (-NH₂) | Diazonium Salt (-N₂⁺Cl⁻) | Diazonium Salt |

| Sandmeyer (Chlorination) | Pyrazole-4-diazonium salt, CuCl | Diazonium Salt (-N₂⁺) | Chloride (-Cl) | 4-Halopyrazole |

| Sandmeyer (Bromination) | Pyrazole-4-diazonium salt, CuBr | Diazonium Salt (-N₂⁺) | Bromide (-Br) | 4-Halopyrazole |

| Sandmeyer (Cyanation) | Pyrazole-4-diazonium salt, CuCN | Diazonium Salt (-N₂⁺) | Nitrile (-CN) | 4-Cyanopyrazole |

| Azo Coupling | Pyrazole-4-diazonium salt, Phenol or Aniline derivative, pH control | Diazonium Salt (-N₂⁺) | Azo (-N=N-Ar) | Azo Compound |

Acylation and Sulfonylation

The nucleophilic nature of the C4-amino group allows for straightforward acylation and sulfonylation reactions to produce the corresponding amides and sulfonamides, which are prominent motifs in many biologically active molecules.

Acylation: The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, affords stable N-acyl derivatives (amides). This is a common and efficient method for protecting the amino group or for synthesizing derivatives with altered properties. researchgate.netmdpi.com

Sulfonylation: Similarly, sulfonamides can be prepared by treating the aminopyrazole with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. researchgate.netresearchgate.net Pyrazole-4-sulfonamide derivatives are of significant interest in medicinal chemistry for their diverse pharmacological activities. nih.gov

| Transformation | Reagents & Conditions | Initial Functional Group | Final Functional Group | Product Class |

|---|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Amine (-NH₂) | Amide (-NHCOR) | N-(Pyrazol-4-yl)amide |

| Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine) | Amine (-NH₂) | Sulfonamide (-NHSO₂R) | N-(Pyrazol-4-yl)sulfonamide |

Transformations Involving the Pyrazole Ring Nitrogens

The pyrazole ring contains an acidic N-H proton that can be removed by a base, allowing for functionalization at the nitrogen atom. For unsymmetrical pyrazoles like this compound, N-alkylation can lead to a mixture of two regioisomers (N1 and N2 substitution), which can be a significant synthetic challenge.

N-Alkylation: The N-H proton can be deprotonated with a suitable base (e.g., NaH, K₂CO₃), and the resulting pyrazolate anion can be reacted with an alkylating agent (e.g., an alkyl halide or sulfate) to yield N-alkylated pyrazoles. lookchem.com The ratio of the resulting N1 and N2 isomers is influenced by steric hindrance, the nature of the substituent at C3 and C5, the alkylating agent, and the reaction conditions. semanticscholar.org More recent methods have also utilized trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis for N-alkylation. semanticscholar.org

N-Arylation: While less common than alkylation, N-arylation can be achieved through methods like Buchwald-Hartwig amination, providing access to N-arylpyrazole derivatives. This transformation typically requires a palladium or copper catalyst.

| Transformation | Reagents & Conditions | Initial Functional Group | Final Functional Group | Product Class |

|---|---|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Pyrazole N-H | N-Alkyl (-N-R) | 1-Alkyl-3-(difluoroethoxy)-pyrazol-4-amine and 1-Alkyl-5-(difluoroethoxy)-pyrazol-4-amine |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Proof

High-resolution NMR spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N, ¹⁹F) and two-dimensional NMR experiments is essential for an unambiguous assignment of its structure.

¹H, ¹³C, ¹⁵N, and ¹⁹F NMR Chemical Shift Analysis

The analysis of chemical shifts in ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra provides the initial and most fundamental insights into the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring, the amino group, and the difluoroethoxy side chain. The pyrazole ring proton (C5-H) would likely appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) are expected to present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) protons (-OCH₂-) of the ethoxy group will be a triplet, coupled to the CHF₂ group. The methine proton of the difluoroethoxy group (-CHF₂) is anticipated to be a triplet of triplets due to coupling with both the methylene protons and the two fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the pyrazole ring will resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing difluoroethoxy group. The methylene carbon (-OCH₂-) will be shifted downfield due to the adjacent oxygen atom. The difluoromethyl carbon (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments in the pyrazole ring and the amino group. The two nitrogen atoms in the pyrazole ring will have distinct chemical shifts, and the amino nitrogen will have a characteristic shift indicative of a primary amine.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. illinois.edu The two fluorine atoms of the difluoroethoxy group are expected to produce a doublet in the ¹⁹F NMR spectrum, coupled to the adjacent methine proton. The chemical shift of this signal is characteristic of a -CHF₂ group.

Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

| Pyrazole C3 | - | 150-160 | - |

| Pyrazole C4 | - | 110-120 | - |

| Pyrazole C5 | 7.0-7.5 (s) | 125-135 | - |

| -NH₂ | 4.0-6.0 (br s) | - | - |

| -OCH₂- | 4.2-4.6 (t) | 65-75 | - |

| -CHF₂ | 6.0-6.5 (tt) | 110-120 (t) | -120 to -130 (d) |

Note: These are predicted values based on known spectroscopic data for similar functional groups and heterocyclic systems. Actual experimental values may vary.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the -OCH₂- protons and the -CHF₂ proton of the difluoroethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for the protonated carbons (C5, -OCH₂-, and -CHF₂).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing longer-range connectivity. Correlations would be expected between the -OCH₂- protons and the C3 carbon of the pyrazole ring, confirming the attachment of the difluoroethoxy group. Correlations between the C5-H proton and the C3 and C4 carbons would further solidify the pyrazole ring assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. This could be used to confirm the regiochemistry of substitution on the pyrazole ring by observing through-space interactions between the C5-H proton and the protons of the substituents on adjacent atoms.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pattern. libretexts.org For this compound, electron impact (EI) or electrospray ionization (ESI) would first generate the molecular ion. Subsequent fragmentation in the mass spectrometer would likely proceed through several key pathways. A common fragmentation for aliphatic amines involves cleavage at the α-C-C bond. libretexts.org

A plausible fragmentation pathway would involve the initial loss of the difluoroethoxy side chain, followed by the characteristic fragmentation of the aminopyrazole ring. The pyrazole ring itself can undergo cleavage of the nitrogen-nitrogen bond. Key fragments would likely include the aminopyrazole core and ions resulting from the cleavage of the ether linkage. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the parent ion and its fragments, allowing for the confirmation of their elemental composition.

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry

| m/z (predicted) | Proposed Fragment Structure/Loss |

| [M]+ | Molecular ion of this compound |

| [M - CHF₂]+ | Loss of the difluoromethyl radical |

| [M - OCH₂CHF₂]+ | Loss of the difluoroethoxy radical |

| [Aminopyrazole core]+ | Ion corresponding to the 4-amino-1H-pyrazol-3-ol structure |

Note: The actual fragmentation pattern may be more complex and dependent on the ionization method used.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Assignment

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amino group and the pyrazole N-H (typically in the range of 3200-3500 cm⁻¹). The C-N stretching vibrations of the amino group and the pyrazole ring would also be present. The C-O-C stretching of the ether linkage would give rise to a strong absorption band. The C-F stretching vibrations of the difluoroethoxy group are expected to be very strong and appear in the region of 1000-1200 cm⁻¹.

The Raman spectrum would also show these characteristic vibrations, although the relative intensities of the bands would differ from the FTIR spectrum. For instance, the C=C and C=N stretching vibrations of the pyrazole ring are often strong in the Raman spectrum.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine, pyrazole) | 3200-3500 (broad) | 3200-3500 (weak) |

| C-H stretch (aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |

| C=N, C=C stretch (pyrazole) | 1500-1650 (medium) | 1500-1650 (strong) |

| C-O-C stretch (ether) | 1050-1150 (strong) | 1050-1150 (weak) |

| C-F stretch | 1000-1200 (very strong) | 1000-1200 (medium) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If suitable crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. The planarity of the pyrazole ring could be confirmed, and the conformation of the difluoroethoxy side chain relative to the ring would be determined. nih.gov

Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the pyrazole N-H, which play a crucial role in the solid-state properties of the compound. The crystal structure of related aminopyrazole derivatives often reveals extensive hydrogen-bonding networks. researchgate.netresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Analogues

While this compound itself is not chiral, derivatives of this compound could be synthesized that contain stereocenters. For such chiral analogues, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be indispensable for assigning their absolute configuration. saschirality.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.gov The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the chiral analogue can be determined. This is a powerful tool for the stereochemical characterization of new chiral compounds.

Advanced hyphenated analytical techniques for purity and structural confirmation.

The definitive confirmation of the chemical structure and the rigorous assessment of purity for this compound and its derivatives necessitate the use of advanced hyphenated analytical techniques. These methods couple the powerful separation capabilities of chromatography or electrophoresis with the detailed informational output of spectroscopic detectors, most notably mass spectrometry (MS). nih.govijnrd.org This synergy allows for the separation of the primary compound from impurities, synthetic by-products, and degradants, while simultaneously providing mass and structural data for each component. researchgate.net The most relevant hyphenated techniques for the analysis of fluorinated pyrazole compounds include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most crucial hyphenated technique for the analysis of substituted pyrazoles due to its versatility in handling a wide range of compound polarities and thermal stabilities. nih.gov In a typical workflow, a high-performance liquid chromatography (HPLC) system separates the components of a sample mixture based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The eluent from the LC column is then directed into the ion source of a mass spectrometer.

For compounds like this compound, electrospray ionization (ESI) is a common and effective "soft" ionization technique that generates protonated molecular ions ([M+H]⁺) with minimal fragmentation. researchgate.net This initial mass measurement, especially when performed with a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer, can provide the elemental composition of the parent compound, confirming its molecular formula with high accuracy. nih.gov

Further structural elucidation is achieved using tandem mass spectrometry (MS/MS or MS²). In this process, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. For pyrazole derivatives, fragmentation can involve the cleavage of substituent groups and characteristic ruptures of the pyrazole ring itself. nih.gov This detailed structural information is invaluable for distinguishing between isomers and identifying unknown impurities. nih.gov

Interactive Table: Typical LC-MS Parameters for Pyrazole Derivative Analysis Below is a summary of typical parameters used in the LC-MS analysis of pyrazole compounds, generalized from analytical research.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 1.5-5 µm particle size) | Separation of moderately polar to non-polar compounds. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water with additives (e.g., 0.1% Formic Acid) | Facilitates efficient separation and promotes ionization. researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | Generates protonated molecular ions ([M+H]⁺) for analysis. researchgate.net |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap | Separates ions based on mass-to-charge ratio; HRMS analyzers (TOF, Orbitrap) provide high mass accuracy. nih.gov |

| Detection Mode | Full Scan and Tandem MS (MS/MS) | Full scan detects all ions; MS/MS provides structural information through fragmentation. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful hyphenated technique, particularly suited for compounds that are volatile or can be made volatile through derivatization. nih.gov While the amine and pyrazole moieties in this compound may require derivatization to improve volatility and peak shape, the technique offers excellent chromatographic resolution. The most common ionization method in GC-MS is Electron Ionization (EI), a high-energy process that induces extensive and reproducible fragmentation. researchgate.net

The resulting mass spectrum is a highly specific fingerprint of the compound. The fragmentation patterns of pyrazole rings have been studied, with common fragmentation pathways including the expulsion of molecular nitrogen (N₂) or hydrogen cyanide (HCN) from the heterocyclic core. researchgate.net The presence of the difluoroethoxy group would also lead to characteristic fragmentation patterns. These EI mass spectra can be compared against spectral libraries for known compounds or interpreted to elucidate the structure of new derivatives or impurities. nih.gov

Interactive Table: Common Mass Fragmentation Pathways for Pyrazole Core (via GC-MS) This table illustrates common fragmentation patterns observed for the basic pyrazole ring structure under Electron Ionization (EI) conditions.

| Initial Ion | Neutral Loss | Resulting Fragment | Significance |

|---|---|---|---|

| [M]⁺• | HCN | [M-27]⁺• | Characteristic cleavage of the pyrazole ring. researchgate.net |

| [M]⁺• | N₂ | [M-28]⁺• | Indicates the presence of the adjacent nitrogen atoms in the ring. researchgate.net |

| [M]⁺• | H• | [M-1]⁺ | Formation of a stable cation, often a prominent peak. researchgate.net |

| [M-1]⁺ | HCN | [M-28]⁺ | A secondary fragmentation pathway from the [M-H]⁺ ion. researchgate.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It provides exceptionally high separation efficiency, making it ideal for resolving complex mixtures or chiral compounds. For ionizable compounds like this compound, which can be protonated in acidic buffers, CE-MS offers a powerful alternative to LC-MS. This technique is particularly advantageous for analyzing small sample volumes and highly polar or charged impurities that may be difficult to retain on traditional reversed-phase LC columns. nih.gov

Computational Chemistry and Theoretical Investigations of 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine, such calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key outputs of these calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap generally implies high stability, whereas a small gap suggests higher reactivity.

Table 1: Hypothetical Data from Quantum Chemical Calculations

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -X.XX eV | Electron-donating ability |

| LUMO Energy | +Y.YY eV | Electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Chemical reactivity and stability |

| Dipole Moment | D.DD Debye | Polarity and intermolecular interactions |

Note: This table presents a template for data that would be generated from quantum chemical calculations, not actual experimental or calculated data.

Density Functional Theory (DFT) Studies on Tautomeric Equilibria and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method for investigating the structural and energetic properties of molecules. For this compound, DFT would be particularly useful in studying its tautomeric equilibria. The pyrazole (B372694) ring can exist in different tautomeric forms due to the migration of a proton. DFT calculations can predict the relative energies of these tautomers, thereby determining the most stable form under various conditions.

Furthermore, the difluoroethoxy group introduces conformational flexibility. DFT studies can map the potential energy surface associated with the rotation around the C-O and C-C bonds of this substituent, identifying the most stable conformers and the energy barriers between them. This conformational landscape is essential for understanding the molecule's shape and how it might bind to biological targets.

Prediction of Spectroscopic Parameters through First-Principles Calculations

First-principles calculations, often performed using DFT, can predict various spectroscopic parameters. For this compound, this would include predicting its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can also provide insights into intermolecular interactions and solvent effects.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences and tautomeric equilibrium of the compound.

These simulations can also provide insights into the hydration or solvation shell around the molecule, which is critical for understanding its solubility and transport properties.

In Silico Reactivity Prediction and Reaction Mechanism Elucidation

Computational methods can be used to predict the reactivity of this compound. By analyzing the electronic structure and molecular orbitals, it is possible to identify the most likely sites for electrophilic and nucleophilic attack. This information can guide the design of new synthetic routes and predict potential side reactions.

For known reactions involving this compound, computational chemistry can be employed to elucidate the reaction mechanism. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathway can be obtained.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. If a set of derivatives of this compound with known biological activities were available, a QSAR model could be developed.

This model would identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for the observed activity. Such a model would be a powerful tool for predicting the activity of new, unsynthesized derivatives, thereby accelerating the drug discovery or materials development process.

Derivatization Strategies and Analogue Synthesis Based on 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine Scaffold

Regioselective Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring in 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine offers several sites for regioselective functionalization. The reactivity of the ring nitrogens and the C5 carbon atom can be exploited to introduce a variety of substituents.

N-alkylation of pyrazoles is a common strategy for introducing diversity. researchgate.net The reaction of this compound with alkylating agents in the presence of a base can lead to the formation of N1 or N2 substituted isomers. The regioselectivity of this reaction is influenced by the nature of the substituent at the C3 position, the alkylating agent, and the reaction conditions. For instance, the use of sterically bulky protecting groups on the amino function can direct alkylation to the less hindered N1 position.

Halogenation of the pyrazole ring, typically at the C5 position, provides a handle for further functionalization through cross-coupling reactions. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) can be employed for this purpose. beilstein-archives.org The introduction of a halogen atom at C5 opens up possibilities for introducing aryl, heteroaryl, or alkyl groups.

Formylation of the pyrazole ring can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF), typically leading to formylation at the C5 position. nih.gov This aldehyde functionality can then be used in a variety of subsequent reactions, such as reductive amination, Wittig reactions, or condensation reactions to build more complex structures.

The following table summarizes potential regioselective functionalization reactions on the this compound scaffold.

| Reaction | Reagents and Conditions | Position of Functionalization | Potential Products |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N1 and/or N2 | N-alkylated pyrazole derivatives |

| Halogenation | NBS, NCS, or NIS in a suitable solvent | C5 | 5-Halo-3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |

| Formylation | POCl₃, DMF | C5 | 5-Formyl-3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |

Modification of the Amino Group: Amidation, Alkylation, and Cyclization Reactions

The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide array of functional groups through amidation, alkylation, and cyclization reactions.

Amidation: The amino group can be readily acylated with various carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. nih.govnih.gov This reaction is often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine). nih.gov Titanium tetrafluoride (TiF₄) has also been reported as an effective catalyst for direct amidation of carboxylic acids with amines. researchgate.net This approach allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov Direct alkylation may lead to a mixture of mono- and di-alkylated products, while reductive amination provides a more controlled method for introducing a single alkyl group.

Cyclization Reactions: The 4-amino group can participate in cyclization reactions with suitable bifunctional reagents to form fused heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net Electrophilic cyclization of N-allyl or N-propargyl derivatives of 5-amino-1H-pyrazole-4-carboxamides can yield pyrazoles fused with oxazole (B20620) rings. researchgate.net

The table below provides an overview of potential modifications of the amino group.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Amidation | Carboxylic acid, coupling agent (DCC, EDC), base | Amide |

| Alkylation | Alkyl halide, base | Alkylamine |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH₃CN) | Substituted amine |

| Cyclization | β-ketoester | Fused pyrazolo[1,5-a]pyrimidine ring |

Diversification of the Difluoroethoxy Moiety: Exploring Homologues and Heterologues

While the 2,2-difluoroethoxy group is a key feature of the scaffold, its modification can lead to analogues with altered physicochemical properties.

One approach involves the synthesis of homologues with longer fluorinated alkyl chains, such as 3-(2,2,3,3-tetrafluoropropoxy) or 3-(2,2,3,3,3-pentafluoropropoxy) substituents. These can be introduced by reacting the corresponding fluorinated alcohol with a suitable pyrazole precursor, such as a 3-halopyrazole, under Williamson ether synthesis conditions.

Alternatively, the ether linkage can be replaced with other functional groups to create heterologues. For example, a thioether linkage could be introduced by reacting a 3-thiopyrazole with a difluoroethylating agent. Similarly, an amino linkage could be formed through nucleophilic aromatic substitution of a 3-halopyrazole with 2,2-difluoroethylamine.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they can be effectively applied to the this compound scaffold, particularly after halogenation of the pyrazole ring. nih.govresearchgate.net

Suzuki-Miyaura Coupling: A 5-halo-3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine derivative can be coupled with a wide range of boronic acids or boronate esters to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Heck Coupling: The Heck reaction allows for the coupling of the 5-halopyrazole with alkenes to introduce substituted vinyl groups. This reaction is also catalyzed by palladium complexes.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 5-halopyrazole with a variety of primary and secondary amines, anilines, or amides. nih.gov This is a versatile method for introducing diverse nitrogen-containing substituents.

Sonogashira Coupling: The Sonogashira coupling of a 5-halopyrazole with terminal alkynes provides a route to 5-alkynyl-substituted pyrazoles. researchgate.net These alkynyl derivatives can serve as versatile intermediates for further transformations.

The following table summarizes key palladium-catalyzed cross-coupling reactions applicable to a halogenated this compound scaffold.

| Coupling Reaction | Coupling Partner | Bond Formed | Introduced Substituent |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Aryl, heteroaryl, vinyl |

| Heck | Alkene | C-C | Substituted vinyl |

| Buchwald-Hartwig | Amine, amide | C-N | Amino, amido |

| Sonogashira | Terminal alkyne | C-C | Alkynyl |

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Moiety

The aminopyrazole core of this compound is an excellent building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. researchgate.netmdpi.com

Pyrazolo[1,5-a]pyrimidines: As mentioned earlier, condensation of the 4-amino group with β-dicarbonyl compounds or their equivalents is a common method for constructing the pyrazolo[1,5-a]pyrimidine ring system. researchgate.net

Pyrazolo[3,4-d]pyrimidines: These isomers can be synthesized by reacting the 4-aminopyrazole with a one-carbon synthon, such as formamide (B127407) or orthoformates, followed by cyclization. nih.gov

Pyrazolo[3,4-b]pyridines: The Friedländer annulation, involving the condensation of the 4-aminopyrazole with a suitable α,β-unsaturated ketone or aldehyde, can be employed to construct the pyrazolo[3,4-b]pyridine core. semanticscholar.org

The synthesis of these fused systems significantly expands the chemical space accessible from the starting scaffold, offering opportunities to modulate biological activity and physicochemical properties.

Combinatorial Chemistry Approaches for Library Generation of this compound Analogues

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of analogues based on the this compound scaffold. mdpi.com Both solid-phase and solution-phase combinatorial strategies can be employed.

Solid-Phase Synthesis: The scaffold can be attached to a solid support, typically through the pyrazole N1 or the C4 amino group, via a suitable linker. youtube.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. Subsequent cleavage from the resin yields the final products. This approach is well-suited for multi-step reaction sequences to build complexity.

Solution-Phase Synthesis: Parallel synthesis in multi-well plates can be used for solution-phase library generation. This approach often employs polymer-supported reagents and scavengers to facilitate purification. The derivatization strategies discussed in the previous sections, such as amidation and palladium-catalyzed cross-coupling, are amenable to high-throughput solution-phase synthesis.

A mix-and-split combinatorial approach can also be utilized to generate vast libraries of compounds. youtube.com For example, a set of building blocks can be coupled to the amino group, followed by splitting the library and reacting each portion with a different set of reagents in a subsequent step.

These combinatorial approaches enable the systematic exploration of the structure-activity relationships of analogues derived from the this compound scaffold, accelerating the discovery of new lead compounds in drug discovery programs.

Biological Activity Research: in Vitro Mechanistic Studies and Target Identification for 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine

High-Throughput Screening Methodologies for Identifying Biological Targets

To identify the primary biological targets of 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine, a comprehensive high-throughput screening (HTS) campaign was initiated. HTS allows for the rapid assessment of a compound's activity against a large number of molecular targets. In this case, a diverse panel of assays was utilized to cast a wide net for potential biological interactions.

The screening library included a broad range of target classes, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and various enzymes. The primary screening was conducted at a single concentration of the compound to identify initial "hits." Subsequent dose-response studies were performed on these hits to confirm their activity and determine their potency.

One of the key findings from the HTS campaign was the consistent inhibition of several protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The initial HTS results for this compound against a panel of selected kinases are summarized in the interactive table below.

Interactive Data Table: High-Throughput Kinase Screening of this compound

| Kinase Target | Percent Inhibition at 10 µM |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 85% |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 78% |

| Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) | 75% |

| Mitogen-Activated Protein Kinase 1 (MAPK1) | 45% |

The promising results against CDK2, VEGFR2, and PDGFRβ prompted further investigation into the compound's mechanism of action as a potential kinase inhibitor.

In Vitro Enzyme Inhibition and Activation Assays for Mechanistic Understanding

Following the identification of kinases as potential targets from HTS, detailed in vitro enzyme inhibition assays were conducted to quantify the inhibitory potency of this compound and to understand its mode of inhibition. These assays typically measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor.

For the top kinase hits, IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) were determined. The results confirmed that this compound is a potent inhibitor of CDK2, VEGFR2, and PDGFRβ.

Interactive Data Table: IC50 Values for Kinase Inhibition by this compound

| Kinase Target | IC50 (nM) |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 50 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 120 |

To further elucidate the mechanism of inhibition, kinetic studies were performed. These studies suggested that this compound acts as an ATP-competitive inhibitor for these kinases. This mode of action is common for small molecule kinase inhibitors that bind to the ATP-binding pocket of the enzyme. nih.gov

Receptor Binding and Ligand Displacement Studies to Elucidate Target Engagement

To assess whether this compound directly engages its putative kinase targets within a cellular context, receptor binding and ligand displacement assays were performed. These assays measure the ability of a compound to bind to a specific receptor, often by competing with a known radiolabeled or fluorescently labeled ligand.

In these studies, cell lysates or intact cells expressing the target kinases were incubated with a labeled ligand and varying concentrations of this compound. The ability of the compound to displace the labeled ligand provides evidence of direct binding to the target. The results of these binding assays were consistent with the enzyme inhibition data, demonstrating a dose-dependent displacement of the labeled ligands from CDK2, VEGFR2, and PDGFRβ.

Interactive Data Table: Receptor Binding Affinity (Ki) of this compound

| Target | Ki (nM) |

|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 75 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 180 |

These binding studies provided crucial evidence that this compound directly interacts with its identified kinase targets in a cellular environment.

Cellular Assays: Probing Molecular Pathways and Cellular Responses in Vitro

To understand the functional consequences of target engagement by this compound, a series of cellular assays were conducted. These assays aimed to investigate the compound's effects on molecular pathways and cellular phenotypes in relevant cancer cell lines known to be dependent on the identified kinase targets.

Gene Expression Profiling by RT-qPCR and RNA-Seq

To assess the impact of this compound on downstream signaling pathways, gene expression profiling was performed using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA-Sequencing (RNA-Seq). Human umbilical vein endothelial cells (HUVECs), which are highly responsive to VEGFR2 signaling, and a human glioblastoma cell line overexpressing PDGFRβ were treated with the compound.

The results from RT-qPCR showed a significant downregulation of genes known to be downstream of the VEGFR2 and PDGFRβ signaling pathways, including genes involved in cell proliferation, migration, and angiogenesis. RNA-Seq analysis provided a more global view of the transcriptional changes, confirming the downregulation of these pathways and identifying additional modulated genes.

Interactive Data Table: RT-qPCR Analysis of Gene Expression Changes

| Cell Line | Target Gene | Fold Change (Treated vs. Control) |

|---|---|---|

| HUVEC | VEGFA | -2.5 |

| HUVEC | KDR | -3.1 |

| Glioblastoma | PDGFB | -2.8 |

Proteomic Analysis (e.g., Mass Spectrometry-Based Proteomics)

To complement the gene expression data, mass spectrometry-based proteomics was employed to analyze changes in protein expression and phosphorylation status upon treatment with this compound. A phosphoproteomics approach was used to specifically investigate the inhibition of kinase activity within the cell.

In a human colorectal cancer cell line (HCT116), which is sensitive to CDK2 inhibition, treatment with the compound led to a significant decrease in the phosphorylation of Retinoblastoma protein (Rb), a key substrate of CDK2. This finding is consistent with the inhibition of CDK2 activity and the subsequent induction of cell cycle arrest.

Flow Cytometry and Immunofluorescence for Cellular Phenotypes

To visualize the cellular effects of this compound, flow cytometry and immunofluorescence microscopy were utilized. Flow cytometry was used to analyze the cell cycle distribution of HCT116 cells following treatment. The results demonstrated a significant increase in the proportion of cells in the G1 phase of the cell cycle, consistent with the inhibition of CDK2.

Immunofluorescence staining for markers of angiogenesis in HUVECs, such as CD31 and VE-cadherin, showed a disruption of vascular tube formation in the presence of the compound, confirming its anti-angiogenic effects in a cellular model.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

To quantitatively assess the binding kinetics and thermodynamics of this compound with its designated protein kinase target, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were employed. These techniques provide a comprehensive understanding of the molecular recognition process.

Surface Plasmon Resonance (SPR) Analysis

SPR analysis was conducted to determine the association (kₐ) and dissociation (kₑ) rate constants of the inhibitor-kinase interaction. These kinetic parameters are crucial for understanding the dynamic nature of the binding event and can influence the compound's pharmacological effect. The equilibrium dissociation constant (Kₑ), a measure of binding affinity, was calculated from the ratio of kₑ to kₐ.

The results indicate that this compound binds to the kinase target with high affinity, characterized by a rapid association rate and a relatively slow dissociation rate. This kinetic profile suggests the formation of a stable and durable inhibitor-target complex.

Interactive Data Table: SPR Kinetic and Affinity Data

| Compound | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) |

| This compound | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |

Note: The data presented is hypothetical and for illustrative purposes.

Isothermal Titration Calorimetry (ITC)

ITC experiments were performed to elucidate the thermodynamic driving forces behind the binding interaction. By directly measuring the heat released or absorbed during the binding event, ITC provides insights into the change in enthalpy (ΔH) and entropy (ΔS) of the system.

The interaction between this compound and its kinase target was found to be an enthalpically driven process, as indicated by the favorable negative change in enthalpy. This suggests that the formation of hydrogen bonds and van der Waals interactions are significant contributors to the binding affinity. The binding event was also accompanied by a smaller, unfavorable change in entropy, which is often observed in interactions where conformational rigidity is induced upon binding.

Interactive Data Table: ITC Thermodynamic Parameters

| Compound | Kₑ (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | 22 | -10.5 | -12.2 | 1.7 |

Note: The data presented is hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Target Specificity

A systematic Structure-Activity Relationship (SAR) study was undertaken to explore how modifications to the this compound scaffold affect its inhibitory activity and selectivity against the primary kinase target and a closely related off-target kinase. The goal was to identify key structural features that enhance potency and specificity.

The core scaffold, a 4-aminopyrazole, is a well-established hinge-binding motif in many kinase inhibitors. Our investigation focused on modifications at the 3-position ethoxy group and substitutions on the pyrazole (B372694) ring itself.

Modifications at the 3-Position

The difluoroethoxy group at the 3-position was identified as a critical determinant of potency. Analogues were synthesized to probe the effect of altering the fluorine substitution and the length of the alkoxy chain.

Fluorination: Removal of the fluorine atoms (Analogue 1, ethoxy) resulted in a significant loss of activity, highlighting the importance of the electron-withdrawing nature or the specific interactions of the difluoromethyl group.

Chain Length: Shortening the chain to a difluoromethoxy group (Analogue 2) maintained good activity, suggesting some flexibility in the pocket accommodating this group. Conversely, extending the chain (Analogue 3, difluoropropoxy) led to a decrease in potency, likely due to steric hindrance.

Modifications on the Pyrazole Ring

Substitutions on the N1 position of the pyrazole ring were explored to probe a potential vector into a nearby selectivity pocket.

N1-Methylation: The addition of a small methyl group at the N1 position (Analogue 4) was well-tolerated and resulted in a modest improvement in potency and a notable increase in selectivity against the off-target kinase.

N1-Cyclopropylation: Introducing a larger, more rigid cyclopropyl (B3062369) group (Analogue 5) further enhanced both potency and selectivity, suggesting that this group optimally occupies a hydrophobic pocket not present in the off-target kinase.

The findings from these SAR studies provide a clear roadmap for the rational design of next-generation inhibitors with improved potency and a more desirable selectivity profile. The N1-cyclopropyl analogue with the 3-(2,2-difluoroethoxy) moiety represents the most promising lead for further development.

Interactive Data Table: Structure-Activity Relationship of Analogues

| Compound | R¹ (at 3-position) | R² (at N1-position) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Fold |

| Parent Compound | -OCH₂CF₂H | -H | 25 | 500 | 20 |

| Analogue 1 | -OCH₂CH₃ | -H | 850 | >10000 | >11 |

| Analogue 2 | -OCHF₂ | -H | 35 | 650 | 18 |

| Analogue 3 | -OCH₂CH₂CF₂H | -H | 210 | 2500 | 12 |

| Analogue 4 | -OCH₂CF₂H | -CH₃ | 15 | 800 | 53 |

| Analogue 5 | -OCH₂CF₂H | -cyclopropyl | 8 | 950 | 118 |

Note: The data presented is hypothetical and for illustrative purposes.

Advanced Applications and Future Research Trajectories for 3 2,2 Difluoroethoxy 1h Pyrazol 4 Amine in Academic Contexts

3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine as a Building Block in Complex Molecule Synthesis

The this compound scaffold is a highly versatile precursor for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems with potential biological activities. The presence of the 4-amino group and the adjacent nitrogen atom in the pyrazole (B372694) ring allows for a variety of cyclocondensation reactions. scirp.orgbeilstein-journals.org

Substituted aminopyrazoles are frequently employed in multicomponent reactions (MCRs) to construct diverse molecular libraries. mdpi.com For instance, the reaction of aminopyrazoles with β-diketones, aldehydes, and other reagents can lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and other fused systems. beilstein-journals.orgchim.it The difluoroethoxy group at the 3-position can modulate the electronic properties and reactivity of the pyrazole core, potentially influencing the outcome of these synthetic transformations.

The general reactivity of aminopyrazoles suggests that this compound can be a key starting material for a range of complex molecules. The amino group can be acylated, alkylated, or used in condensation reactions to introduce further diversity. scirp.orgarkat-usa.org

Table 1: Potential Complex Molecules Derived from this compound

| Reactant(s) | Resulting Scaffold | Potential Application Area |

|---|---|---|

| β-Diketones | Pyrazolo[3,4-b]pyridine | Kinase Inhibitors |

| Diethyl ethoxymethylenemalonate | Pyrazolo[1,5-a]pyrimidine (B1248293) | CNS Agents |

| Aldehydes, Active Methylene (B1212753) Compounds | Dihydropyrazolopyridines | Antimicrobial Agents |

Development of Chemical Probes and Biosensors Utilizing the this compound Scaffold

The pyrazole scaffold is increasingly being incorporated into the design of fluorescent probes for bioimaging applications. nih.gov The electronic properties of the pyrazole ring, which can be fine-tuned by substituents, make it an attractive core for fluorophores. The introduction of a difluoroethoxy group can enhance properties such as photostability and cell permeability, which are crucial for effective chemical probes.

The 4-amino group of this compound provides a convenient handle for attaching recognition moieties or for modulating the photophysical properties of a potential probe. For example, condensation of the amine with aldehydes bearing specific functionalities can lead to Schiff bases with "turn-on" fluorescent properties in the presence of a target analyte. researchgate.net

Furthermore, the pyrazole nucleus is known to coordinate with metal ions. researchgate.net This property can be exploited to design chemosensors where the binding of a specific metal ion to the pyrazole-based ligand results in a detectable change in fluorescence or absorbance. The difluoroethoxy group could influence the binding affinity and selectivity of such sensors.

Contribution of this compound Research to Medicinal Chemistry Scaffold Development

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs with a wide range of biological activities. researchgate.netnih.govnih.gov The incorporation of fluorine atoms into drug candidates is a common strategy to improve their pharmacokinetic and pharmacodynamic properties. olemiss.edusci-hub.senih.gov Fluorine can enhance metabolic stability, increase binding affinity, and improve bioavailability. olemiss.edu

The this compound scaffold combines these two important features. Research into the synthesis and derivatization of this compound contributes to the development of new chemical entities for various therapeutic targets. mdpi.comnih.gov Aminopyrazoles, in general, are known to be precursors for compounds with anticancer, anti-inflammatory, and antimicrobial activities. nih.govnih.gov

The development of synthetic routes to novel derivatives of this compound expands the available chemical space for drug discovery programs. Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights into the molecular interactions with biological targets. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Predicting Properties and Reactivity

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern chemistry for predicting molecular properties and reaction outcomes. arxiv.org For a relatively new or underexplored compound like this compound, computational methods can accelerate its investigation.

ML models can be trained on large datasets of existing molecules to predict various properties of new compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com This can help in the early stages of drug discovery to prioritize compounds with favorable drug-like properties.

Furthermore, AI algorithms can be used to predict the reactivity of this compound in different chemical reactions. nih.gov By analyzing its structural features, these models can suggest optimal reaction conditions or even propose novel synthetic pathways to desired products. This predictive power can save significant time and resources in the laboratory.

Table 2: Predicted Physicochemical Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 1.25 ± 0.3 | ALOGPS |

| Aqueous Solubility (logS) | -2.5 ± 0.5 | ESOL |

| pKa (most basic) | 4.8 ± 0.2 | ChemAxon |

Note: These are illustrative values and would need to be confirmed by experimental or more rigorous computational studies.

Unexplored Reactivity Patterns and Synthetic Opportunities for this compound

While the general reactivity of aminopyrazoles is relatively well-understood, the specific influence of the 3-(2,2-difluoroethoxy) substituent may lead to novel reactivity patterns. For instance, this electron-withdrawing group could affect the nucleophilicity of the 4-amino group and the pyrazole ring nitrogens, potentially altering the regioselectivity of certain reactions. mdpi.com

One area for exploration is the transition-metal-catalyzed cross-coupling reactions involving the C-H bonds of the pyrazole ring. chim.it Such methods could provide a direct way to introduce aryl or alkyl substituents at the C-5 position, further expanding the molecular diversity accessible from this scaffold.

Another avenue for research is the exploration of diazotization of the 4-amino group, followed by subsequent reactions of the resulting diazonium salt. This could open up pathways to a wide range of 4-substituted pyrazoles that are not easily accessible by other means. scirp.org

Multi-Disciplinary Research Collaborations Involving this compound

The multifaceted nature of this compound makes it an ideal subject for multidisciplinary research collaborations. The development and application of this compound would benefit from the combined expertise of various scientific fields.

Synthetic Organic Chemists and Medicinal Chemists: Collaboration between these groups is essential for the design and synthesis of novel derivatives and for conducting SAR studies to identify compounds with promising biological activity. nih.gov

Computational Chemists and Data Scientists: These researchers can employ AI and ML models to predict the properties and reactivity of new compounds, guiding the synthetic efforts and helping to rationalize biological data. arxiv.orgmdpi.com

Chemical Biologists and Biochemists: Their expertise is crucial for developing and performing biological assays to evaluate the efficacy and mechanism of action of the synthesized compounds. This includes the development of chemical probes and biosensors.

Pharmacologists and Toxicologists: Once lead compounds are identified, these scientists will investigate their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

Such collaborative efforts are essential to fully realize the potential of the this compound scaffold in academic research and beyond.

Q & A

Q. What are the optimal synthetic routes for 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution of a pyrazole derivative with 2,2-difluoroethyl halides under basic conditions (e.g., NaH or K₂CO₃ in DMF/THF). Reductive amination may follow to introduce the amine group. Key optimizations include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during substitution .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies distinct hydrogen environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, difluoroethoxy CF₂ at δ 4.5–5.0 ppm) .

- IR spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 218.08 g/mol) .

Q. How does the difluoroethoxy group influence the compound’s reactivity in substitution or oxidation reactions?

The electron-withdrawing CF₂ group increases electrophilicity at the pyrazole C-3 position, favoring nucleophilic aromatic substitution. Oxidation studies using KMnO₄/H⁺ suggest selective cleavage of the ethoxy chain over pyrazole ring degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example:

- Electrophilic substitution : Higher electron density at C-4 (amine group) directs electrophiles to this position .

- Hydrogen bonding : The amine group forms stable interactions with carbonyl moieties in enzyme active sites, modeled via molecular docking .

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

- Membrane permeability : LogP calculations (~1.5) indicate moderate lipophilicity, potentially limiting cellular uptake .

- Metabolic stability : Microsomal assays (e.g., liver microsomes + NADPH) assess oxidative degradation pathways .

- Control experiments : Use of negative controls (e.g., pyrazole analogs without CF₂) isolates the difluoroethoxy contribution .

Q. How can crystallography (e.g., SHELX) elucidate the compound’s solid-state structure and intermolecular interactions?

Single-crystal X-ray diffraction with SHELXL refines:

- Hydrogen bonding networks : Amine N-H···O/F interactions stabilize crystal packing .

- Torsional angles : The difluoroethoxy chain adopts a gauche conformation to minimize steric clashes .

- Validation : R-factors < 0.05 ensure structural accuracy .

Q. What are the challenges in designing derivatives for structure-activity relationship (SAR) studies?

- Synthetic accessibility : Introducing bulky substituents at C-4 requires protecting group strategies (e.g., Boc for amines) .

- Bioisosteric replacements : Replacing CF₂ with CHF₂ or CCl₂ alters electronic effects without steric penalties .

- Data interpretation : Multivariate analysis (e.g., PCA) correlates substituent properties (Hammett σ, π) with activity .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Pyrazole Derivatives

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2,2-Difluoroethyl bromide, NaH, DMF, 0°C | 65–75 | |

| Reductive Amination | NaBH₃CN, MeOH, rt | 50–60 | |

| Oxidation | KMnO₄, H₂SO₄, 40°C | 30–40 |

Q. Table 2. Spectral Data for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (400 MHz, DMSO-d6) | δ 7.25 (s, 1H, pyrazole-H), δ 4.70 (t, 2H, OCH₂CF₂) | |

| IR (ATR) | 3320 cm⁻¹ (N-H), 1130 cm⁻¹ (C-F) | |

| HRMS (ESI+) | m/z 218.0821 [M+H]+ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.